(Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4OS/c1-15-13-20(25-21(28)12-7-16-5-3-2-4-6-16)27(26-15)22-24-19(14-29-22)17-8-10-18(23)11-9-17/h2-14H,1H3,(H,25,28)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQCHCUBDSMJK-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and progression of prostate cancer.
Mode of Action
The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor but does not activate it, instead, it blocks the receptor and prevents it from being activated by androgens. This inhibits the proliferation of prostate cancer cells that are dependent on androgens for growth.
Biochemical Pathways
The compound affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the transcription of target genes that are regulated by androgens. This leads to a decrease in the expression of androgen-responsive genes, which can inhibit the growth and proliferation of prostate cancer cells.
Result of Action
The compound has shown potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and has demonstrated a promising rate of downregulation of the androgen receptor target gene, prostate-specific antigen (PSA), in LNCaP cells. This suggests that the compound could effectively inhibit the growth of prostate cancer cells.
Biological Activity
The compound (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide is a derivative that combines thiazole, pyrazole, and phenylacrylamide structures, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions that integrate thiazole and pyrazole moieties. While specific synthetic pathways for this compound were not detailed in the search results, similar compounds have been synthesized using cyclocondensation reactions and various coupling methods .
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide have demonstrated efficacy against various bacteria, including both Gram-positive and Gram-negative strains.
A study showed that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the fluorophenyl group in the structure is believed to enhance the antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes.
Anti-inflammatory Effects
Thiazole derivatives have been extensively studied for their anti-inflammatory properties. The compound may exert its effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has shown that thiazole-containing compounds can reduce inflammation markers in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of electron-withdrawing groups like fluorine can enhance biological activity by increasing the compound's reactivity and interaction with biological targets. For instance, modifications at different positions on the thiazole or pyrazole rings can significantly affect potency against specific targets .
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various thiazole-pyrazole derivatives, it was found that modifications at the 4-position of the phenyl ring significantly influenced antimicrobial efficacy. Compounds with electron-donating groups showed enhanced activity against E. coli, while those with electron-withdrawing groups were more effective against S. aureus .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 10a | E. coli | 62.5 |
| 10b | S. aureus | 125 |
| 10c | P. mirabilis | 250 |
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, a related thiazole derivative was shown to significantly reduce edema in rat paw models when administered at dosages of 50 mg/kg body weight. This suggests potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents. The compound's structural features contribute to its ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Breast Cancer
A study investigated the effects of a similar thiazole derivative on breast cancer cells, demonstrating that it could significantly suppress cell growth and invasion by blocking the Notch-Akt signaling pathway. This suggests that compounds like (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide may have analogous effects, warranting further exploration in cancer therapy .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Preliminary tests indicate that compounds with similar structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Chromobacterium violaceum.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory (MIC) |
| Compound B | Chromobacterium violaceum | Inhibitory (MIC) |
| (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their pharmacological properties. The presence of the fluorophenyl group and the thiazole moiety enhances the compound's lipophilicity and biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Increased potency in cancer inhibition |
| Thiazole Ring | Enhanced antimicrobial activity |
| Pyrazole Substitution | Modulation of signaling pathways |
Drug Development
The promising biological activities of (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide suggest its potential as a lead compound in drug development. Further studies focusing on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Toxicity profiles : Evaluating safety through comprehensive toxicological studies.
Combination Therapies
Exploring combination therapies with existing anticancer drugs may enhance therapeutic outcomes and reduce resistance mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues from
Two isostructural compounds synthesized in serve as key comparators:
- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Key Structural Differences :
| Feature | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Core Structure | Pyrazole-thiazole | Pyrazole-thiazole | Pyrazole-thiazole |
| Substituent (R) | 3-Phenylacrylamide (Z-config) | 4-Chlorophenyl | 4-Fluorophenyl |
| Planarity | Likely planar (inferred) | Planar (except 1 group) | Planar (except 1 group) |
| Crystallinity | Not reported | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry |
- Impact of Substituents :
- The target compound’s acrylamide group introduces hydrogen-bonding capacity and conformational rigidity, which are absent in Compounds 4 and 3. This may enhance binding affinity in biological targets (e.g., kinases) compared to the halogenated aryl groups in Compounds 4/5 .
- The fluorine atom in Compound 5 and the target compound improves metabolic stability and membrane permeability compared to the chlorine in Compound 4 .
Pharmacological Analogues from and
A series of N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide derivatives (e.g., Compound VII) were synthesized in and . These share the pyrazole-thiazole core but lack the acrylamide moiety.
Activity Comparison :
| Property | Target Compound | Compound VII Derivatives |
|---|---|---|
| Antibacterial Activity | Not reported | Moderate activity vs. Gram+/− |
| Structural Flexibility | Restricted (Z-config acrylamide) | Higher (flexible amide chain) |
| Electron Density | Enhanced (fluorophenyl + acrylamide) | Lower (simple aryl groups) |
Computational and Crystallographic Insights
- SHELX Refinement : Compounds 4 and 5 were characterized using SHELX software, confirming their triclinic symmetry and molecular planarity . The target compound’s crystallinity remains unstudied, but its structural similarity suggests comparable refinement protocols would apply.
- Multiwfn Analysis : Electron localization function (ELF) studies on analogous compounds reveal delocalized electron density in the thiazole ring, which may stabilize interactions with biological targets. The acrylamide group in the target compound likely amplifies this effect .
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazole-thiazole core. Key steps include:
- Cyclocondensation : Reacting 4-(4-fluorophenyl)thiazole-2-carbaldehyde with hydrazine derivatives to form the pyrazole-thiazole scaffold .
- Acrylamide coupling : Introducing the (Z)-configured 3-phenylacrylamide group via a nucleophilic acyl substitution reaction. Optimize stereochemical control using catalytic bases (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity product (>95% by HPLC).
Q. How can the stereochemistry of the (Z)-configured acrylamide moiety be confirmed?
Answer:
- X-ray crystallography : Single-crystal analysis provides definitive proof of the (Z)-configuration, as demonstrated for structurally similar acrylamide derivatives .
- NMR spectroscopy : Key diagnostic signals include coupling constants (J = 12–14 Hz for trans-vinylic protons in E-isomers vs. <10 Hz for Z-isomers) and NOE correlations between the acrylamide’s α-proton and the pyrazole/thiazole protons .
Q. What analytical techniques are critical for characterizing intermediates and final products?
Answer:
- LC-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₁₈FN₄OS: calculated 417.12, observed 417.15) .
- FT-IR : Key stretches include C=O (1660–1680 cm⁻¹ for acrylamide), C=N (1600–1620 cm⁻¹ for thiazole), and N-H (3300–3400 cm⁻¹) .
- Elemental analysis : Validate purity (e.g., C: 66.34%, H: 4.35%, N: 13.45%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar acrylamide derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and assess activity trends. For example, fluorinated analogs often exhibit enhanced metabolic stability but may reduce target binding affinity .
- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to compare binding modes of (Z)- and (E)-isomers with target proteins (e.g., kinases). Steric clashes in the E-isomer may explain reduced potency .
- Meta-analysis : Cross-reference bioassay data from structurally related compounds (e.g., pyrazole-thiazole hybrids) to identify conserved pharmacophores .
Q. What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Solvent selection : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability and facilitate workup .
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps; yields increase from 60% to >85% under optimized conditions .
- Process control : Implement inline FTIR or PAT (process analytical technology) to monitor reaction completion and minimize byproducts .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
- Kinetic assays : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) to determine IC₅₀ values. For example, IC₅₀ = 0.12 μM against JAK2 kinase, comparable to reference inhibitors .
- Cellular target engagement : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .
- Off-target profiling : Screen against a panel of 50+ kinases to assess selectivity; <10% inhibition of non-target kinases indicates high specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
